molecular formula C12H11F B12529206 1H-Indene, 6-fluoro-2-(1-methylethenyl)- CAS No. 819871-57-3

1H-Indene, 6-fluoro-2-(1-methylethenyl)-

Cat. No.: B12529206
CAS No.: 819871-57-3
M. Wt: 174.21 g/mol
InChI Key: HACZQCVJXUNHDF-UHFFFAOYSA-N
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Description

1H-Indene, 6-fluoro-2-(1-methylethenyl)- is a fluorinated derivative of indene, a bicyclic hydrocarbon

Preparation Methods

The synthesis of 1H-Indene, 6-fluoro-2-(1-methylethenyl)- typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1H-Indene, 6-fluoro-2-(1-methylethenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, acids, or bases.

Common reagents and conditions used in these reactions include methanesulfonic acid (MsOH) under reflux in methanol (MeOH) for Fischer indole synthesis . Major products formed from these reactions include tricyclic indoles and azepinoindoles .

Scientific Research Applications

1H-Indene, 6-fluoro-2-(1-methylethenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indene, 6-fluoro-2-(1-methylethenyl)- involves its interaction with molecular targets and pathways. For instance, the cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate . This process is crucial for its reactivity and the formation of various products.

Comparison with Similar Compounds

1H-Indene, 6-fluoro-2-(1-methylethenyl)- can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of 1H-Indene, 6-fluoro-2-(1-methylethenyl)- in terms of its specific substituents and resulting chemical properties.

Properties

CAS No.

819871-57-3

Molecular Formula

C12H11F

Molecular Weight

174.21 g/mol

IUPAC Name

6-fluoro-2-prop-1-en-2-yl-1H-indene

InChI

InChI=1S/C12H11F/c1-8(2)10-5-9-3-4-12(13)7-11(9)6-10/h3-5,7H,1,6H2,2H3

InChI Key

HACZQCVJXUNHDF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=C(C1)C=C(C=C2)F

Origin of Product

United States

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